For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris(3-aminopropyl)amine: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Tris(3-aminopropyl)amine, a versatile tetraamine (B13775644) with a unique tripodal structure. This document covers its fundamental chemical and physical properties, detailed synthesis protocols, and explores its applications in supramolecular chemistry and as a scaffold for the development of therapeutic agents.
Chemical Structure and Identification
Tris(3-aminopropyl)amine, also known as 3,3',3''-Nitrilotris(propylamine), is a branched-chain polyamine. Its structure features a central tertiary nitrogen atom bonded to three primary aminopropyl chains. This distinct tripodal architecture is key to its utility as a chelating agent and a molecular building block.
IUPAC Name: N',N'-bis(3-aminopropyl)propane-1,3-diamine[1] CAS Number: 4963-47-7[1] Molecular Formula: C₉H₂₄N₄[1] SMILES: C(CN)CN(CCCN)CCCN[1] InChI Key: QMXSDTGNCZVWTB-UHFFFAOYSA-N[1]
Physicochemical Properties
Tris(3-aminopropyl)amine is a colorless to light yellow liquid at room temperature. It is hygroscopic and should be stored under an inert atmosphere. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 188.31 g/mol [1] |
| Boiling Point | 150 °C at 3 mmHg[2] |
| Density | 0.95 g/cm³ |
| Refractive Index | 1.49[2] |
| pKa | 10.62 ± 0.10 (Predicted) |
| Physical State | Liquid[2] |
| Appearance | Colorless to Light yellow clear liquid[2] |
| Storage Temperature | Refrigerated (0-10°C)[3] |
Synthesis and Experimental Protocols
General Synthesis of Tris(3-aminopropyl)amine
A common method for the synthesis of Tris(3-aminopropyl)amine involves the reduction of tris(3-nitropropyl)amine. The following is a general experimental protocol based on available literature.[4]
Materials:
-
Tris(3-nitropropyl)amine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrazine (B178648) hydrate
-
Ethanol
-
Raney Nickel (Raney Ni)
Procedure:
-
In a three-necked round-bottomed flask maintained at 0 °C, combine 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.[4]
-
Slowly add 5.0 g of Raney Ni to the reaction mixture.[4]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, filter the mixture to remove the catalyst.[4]
-
Adjust the pH of the filtrate to 11-12 and allow it to stand to separate any salts.[4]
-
Collect the resulting clear yellow liquid and perform vacuum distillation, collecting the fraction at 120-125 °C.[4]
-
The expected yield is approximately 92%.[4]
-
Characterize the product using ¹H NMR and IR spectroscopy.[4]
Synthesis of Tris(3-aminopropyl)amine-Based Tripodal Urea Receptors
Tris(3-aminopropyl)amine serves as a scaffold for synthesizing tripodal receptors for anion binding studies. The following protocol outlines the synthesis of a urea-based receptor.
Materials:
-
Tris(3-aminopropyl)amine
-
4-cyanophenyl isocyanate
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve Tris(3-aminopropyl)amine in dichloromethane.
-
Add three equivalents of 4-cyanophenyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product, tris([(4-cyanophenyl)amino]propyl)urea, typically achieving a high yield (around 90%).
Applications in Drug Development and Supramolecular Chemistry
Antimalarial Activity of Derivatives
Derivatives of Tris(3-aminopropyl)amine have shown promising antimalarial activity. Specifically, bis- and tris-pyrrolo[1,2-a]quinoxaline and phenanthroline derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum strains.[5][6]
These compounds have demonstrated good antimalarial activity with IC₅₀ values in the micromolar range.[5][6] The proposed mechanism of action for some of these derivatives involves the stabilization of G-quadruplexes in the telomeres of the malaria parasite, which could be a novel therapeutic target.[5][6]
Experimental Evaluation of Antimalarial Activity:
-
In vitro culture of P. falciparum: The chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite are typically used.
-
Cytotoxicity assay: The cytotoxicity of the compounds is assessed on a human cell line, such as HepG2, to determine their selectivity index.[5][6]
-
FRET Melting Assay: This assay is used to investigate the ability of the compounds to stabilize Plasmodium telomeric G-quadruplexes.[5][6]
Anion Recognition
The tripodal structure of Tris(3-aminopropyl)amine makes it an excellent scaffold for the synthesis of receptors for anion recognition. Urea and thiourea (B124793) derivatives have been shown to bind various anions with a 1:1 stoichiometry through hydrogen-bonding interactions.
Conclusion
Tris(3-aminopropyl)amine is a valuable and versatile chemical entity with a unique three-dimensional structure that lends itself to a variety of applications. Its use as a building block in the synthesis of macrocycles, anion receptors, and as a scaffold for potential therapeutic agents, such as antimalarials, highlights its significance in chemical and pharmaceutical research. Further exploration of its derivatives and their biological activities may lead to the development of novel drugs and advanced materials.
References
- 1. Tris(3-aminopropyl)amine | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIS(3-AMINOPROPYL)AMINE | 4963-47-7 [chemicalbook.com]
- 4. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
